6-ethyl-N-(2-methylbenzyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide
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Overview
Description
6-ethyl-N-(2-methylbenzyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide is a complex organic compound that belongs to the class of dibenzo[c,e][1,2]thiazine derivatives This compound is characterized by its unique structure, which includes a thiazine ring fused with two benzene rings, an ethyl group, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethyl-N-(2-methylbenzyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide typically involves multi-step organic reactions. The starting materials often include substituted benzylamines and thiazine derivatives. The reaction conditions may involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and pH. Purification steps, such as recrystallization or chromatography, would be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
6-ethyl-N-(2-methylbenzyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiazine derivatives with different oxidation states.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the benzene rings or the thiazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions would vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
6-ethyl-N-(2-methylbenzyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 6-ethyl-N-(2-methylbenzyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-ethyl-N-(2-methylbenzyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide include other dibenzo[c,e][1,2]thiazine derivatives and related heterocyclic compounds. Examples include:
- 6-methyl-N-(2-methylbenzyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide
- 6-ethyl-N-(2-chlorobenzyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of the 5,5-dioxide functional group
Properties
Molecular Formula |
C23H22N2O3S |
---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
6-ethyl-N-[(2-methylphenyl)methyl]-5,5-dioxobenzo[c][1,2]benzothiazine-9-carboxamide |
InChI |
InChI=1S/C23H22N2O3S/c1-3-25-21-13-12-17(23(26)24-15-18-9-5-4-8-16(18)2)14-20(21)19-10-6-7-11-22(19)29(25,27)28/h4-14H,3,15H2,1-2H3,(H,24,26) |
InChI Key |
AGJVWIGVUUXFOK-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C(=O)NCC3=CC=CC=C3C)C4=CC=CC=C4S1(=O)=O |
Origin of Product |
United States |
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